molecular formula C9H10N2O3 B8651740 4,6-Dimethyl-2-nitrobenzamide

4,6-Dimethyl-2-nitrobenzamide

Cat. No. B8651740
M. Wt: 194.19 g/mol
InChI Key: SSZZBXXYPNUKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethyl-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,6-Dimethyl-2-nitrobenzamide

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2,4-dimethyl-6-nitrobenzamide

InChI

InChI=1S/C9H10N2O3/c1-5-3-6(2)8(9(10)12)7(4-5)11(13)14/h3-4H,1-2H3,(H2,10,12)

InChI Key

SSZZBXXYPNUKAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4,6-dimethyl-2-nitroaniline (3 g, 18.07 mmol) in acetic acid (20 mL) and 6 N HCl (60 mL) at 0° C. was added a solution of sodium nitrite (2.18 g, 31.62 mmol) in water (5 mL). The reaction mixture was stirred at 0° C. for 30 min after completion of addition and copper (I) cyanide (3.24 g, 3 mmol) was added pinch by pinch. The resulting mixture was stirred at 0° C. for h and at room temperature for an additional 2 h. The mixture was passed through a Celite pad, extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford a solid residue. The solid was further purified by column (SiO2, hexanes/EtOAc=7:1) to yield 2-chloro-1,5-dimethyl-3-nitro-benzene (2.6 g, 81%) as a light yellow solid. A solution of 2-chloro-1,5-dimethyl-3-nitro-benzene (2.6 g, 15.7 mmol) and copper (I) cyanide (7.05 g, 78.3 mmol) in DMAC (20 mL) was stirred at reflux for 14 h. The reaction mixture was cooled to room temperature, quenched by adding water (30 mL), filtered through a Celite pad, extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford a solid residue. The solid was further purified by column (SiO2, hexanes/EtOAc=6:1) to yield 0.64 g of 2,4-dimethyl-6-nitro-benzonitrile (23%). A solution of 2,4-dimethyl-6-nitro-benzonitrile (1.1 g, 6.24 mmol) in MeOH (20 mL) and water (10 mL) was mixed with hydrogen peroxide (10 mL), DMSO (10 mL) and potassium hydroxide (0.636 g, 11.36 mmol). The reaction mixture was stirred at 60° C. for 3 h, diluted with water (100 mL), extracted with EtOAc (3×100 mL), and concentrated using a rotary evaporator to afford 4,6-dimethyl-2-nitrobenzamide (0.52 g, 43%). A solution of 4,6-dimethyl-2-nitrobenzamide (0.52 g, 2.68 mmol) in MeOH (30 mL) was mixed with palladium carbon (0.25 g). The resulting suspension was stirred at room temperature under hydrogen for 14 h. The mixture was passed through a Celite pad, concentrated using a rotary evaporator to afford 2-amino-4,6-dimethyl benzamide (0.42 g, 95%).
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1.1 g
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10 mL
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10 mL
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0.636 g
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20 mL
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10 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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